Diquine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diquine involves the reaction of 3-benzylquinuclidine with hexamethylene dibromide under specific conditions. The reaction typically occurs in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Diquine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
Diquine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving nicotinic cholinoreceptors and neuromuscular junctions.
Medicine: Investigated for its potential therapeutic effects in conditions involving neuromuscular disorders.
Mechanism of Action
Diquine exerts its effects by acting as a nicotinic cholinoreceptor antagonist. It binds to the nicotinic receptors at the neuromuscular junction, blocking the action of acetylcholine. This inhibition prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation and paralysis. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine derivatives: Compounds like 3-benzylquinuclidine and its analogs.
Curare-like agents: Tubocurarine and other neuromuscular blocking agents.
Uniqueness
Diquine is unique due to its bis-quaternary ammonium structure, which provides it with distinct pharmacological properties compared to other similar compounds. Its ability to act as a potent ganglioblocker and its specific binding affinity to nicotinic receptors make it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMHLGSMDVJHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957015 | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-63-1 | |
Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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